

4-Chloro-2-fluoro-3-methoxybenzaldehyde

physical properties

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Compound of Interest

Compound Name: 4-Chloro-2-fluoro-3-methoxybenzaldehyde

CAS No.: 1002344-97-9

Cat. No.: B1456977

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Technical Whitepaper: Physicochemical Profile of **4-Chloro-2-fluoro-3-methoxybenzaldehyde**

Executive Summary

4-Chloro-2-fluoro-3-methoxybenzaldehyde (CAS 1002344-97-9) is a highly specialized tri-substituted aromatic aldehyde serving as a critical intermediate in the synthesis of advanced pharmaceutical ingredients (APIs).^{[1][2][3]} Its unique substitution pattern—featuring a reactive aldehyde handle, a metabolically stable fluorine atom, and a chloro-group amenable to cross-coupling—makes it a high-value scaffold for medicinal chemistry campaigns, particularly in the development of kinase inhibitors and GPCR ligands.

This guide provides a comprehensive technical analysis of its physicochemical properties, handling protocols, and synthetic utility, designed to support researchers in optimizing their experimental workflows.

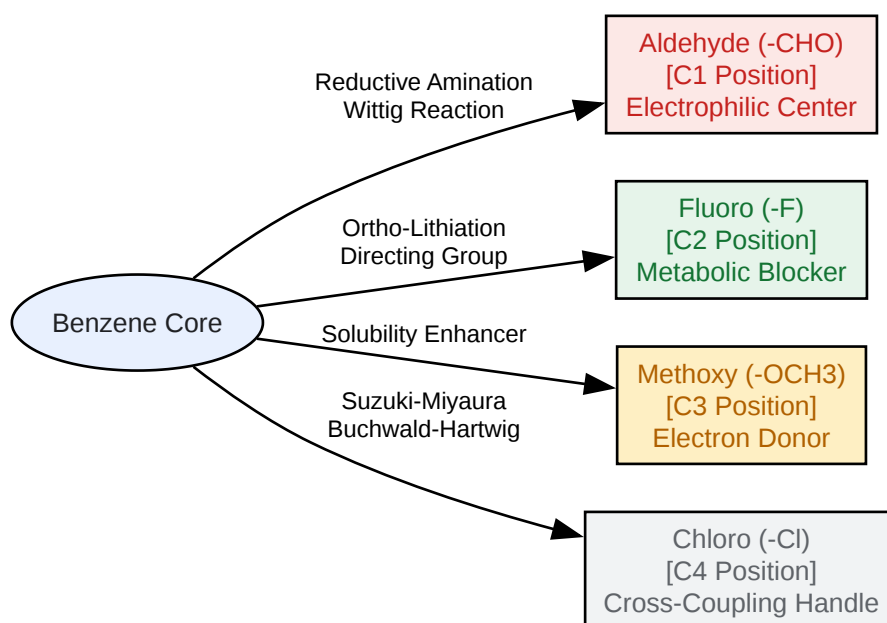
Identity & Molecular Characterization

Precise identification is paramount when working with multi-substituted benzene derivatives to avoid regioisomeric confusion.

Parameter	Data
IUPAC Name	4-Chloro-2-fluoro-3-methoxybenzaldehyde
CAS Registry Number	1002344-97-9
Molecular Formula	C ₈ H ₆ ClFO ₂
Molecular Weight	188.58 g/mol
SMILES	<chem>COc1c(Cl)ccc(C=O)c1F</chem>
InChIKey	LFDRRVSSSZUDJD-UHFFFAOYSA-N
MDL Number	MFCD19687172

Structural Analysis Diagram

The following diagram illustrates the functional connectivity and electronic environment of the molecule, highlighting the orthogonal reactivity sites.



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Caption: Functional group analysis of **4-Chloro-2-fluoro-3-methoxybenzaldehyde** showing orthogonal reactivity sites for divergent synthesis.

Physicochemical Properties

The physical state and solubility profile of **4-Chloro-2-fluoro-3-methoxybenzaldehyde** dictate the optimal conditions for storage and reaction solvent selection.

Property	Value / Observation	Technical Insight
Physical State	Solid (Crystalline Powder)	Typically isolated as a white to off-white solid. Handling requires standard powder safety protocols.[2][3]
Melting Point	Undetermined (Experimental)	While specific experimental data is sparse in public registries, structural analogs (e.g., 2-fluoro-3-methoxybenzaldehyde, MP 47-51°C) suggest a likely melting range of 55–75°C due to the added chloro-substituent increasing lattice energy.
Boiling Point	~280°C (Predicted)	High boiling point necessitates vacuum distillation if purification by distillation is attempted, though recrystallization is preferred.
Density	1.35 ± 0.1 g/cm ³ (Predicted)	Higher density than unsubstituted benzaldehyde due to halogenation.
LogP	2.1 – 2.5 (Estimated)	Moderate lipophilicity; indicates good membrane permeability potential for derived drugs.
Solubility	DMSO, DMF, DCM, Methanol	Insoluble in water. For biological assays, prepare stock solutions in DMSO.
pKa	N/A (Non-ionizable)	The molecule remains neutral in physiological pH, simplifying extraction protocols (extract into organic phase from neutral aqueous media).

Spectral & Analytical Fingerprint

Validating the identity of CAS 1002344-97-9 requires careful interpretation of NMR data, particularly distinguishing it from its isomers (e.g., the 6-chloro isomer).

Nuclear Magnetic Resonance (NMR)

- ^1H NMR (400 MHz, CDCl_3):
 - $\delta \sim 10.2$ ppm (1H, s/d): Aldehyde proton. May show small coupling to the ortho-fluorine (Hz).
 - $\delta \sim 7.5 - 7.8$ ppm (2H, m): Aromatic protons at C5 and C6. The signal splitting will be complex (doublet of doublets) due to coupling between H5-H6 (Hz) and H-F coupling.
 - $\delta \sim 4.0$ ppm (3H, s): Methoxy group protons. This singlet is a diagnostic baseline.
- ^{19}F NMR:
 - Single peak expected around -120 to -130 ppm, characteristic of an ortho-substituted fluoroarene.

Infrared Spectroscopy (IR)

- C=O Stretch: Strong absorption at 1680–1700 cm^{-1} .
- C-F Stretch: distinct band in the 1000–1400 cm^{-1} fingerprint region.

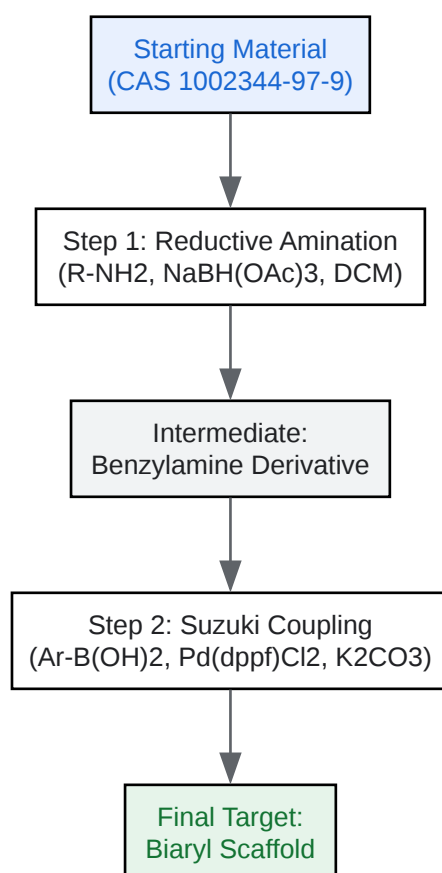
Synthetic Utility & Workflow

The primary value of this compound lies in its ability to undergo orthogonal functionalization. The aldehyde allows for carbon chain extension, while the aryl chloride facilitates catalytic cross-coupling.

Key Reaction Pathways:

- Suzuki-Miyaura Coupling: The C4-Chlorine bond is activated for palladium-catalyzed coupling with boronic acids, allowing the construction of biaryl systems.
- Reductive Amination: The C1-Aldehyde condenses with amines to form imines, which are reduced to secondary amines—a ubiquitous motif in kinase inhibitors.

Experimental Workflow Diagram



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Caption: Typical divergent synthesis workflow utilizing the aldehyde and chloro- functionalities sequentially.

Handling, Stability & Safety

- Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.

- Safety Profile:
 - GHS Classification: Warning.
 - Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
 - PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

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